molecular formula C24H15N B14205227 2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-61-8

2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Katalognummer: B14205227
CAS-Nummer: 823227-61-8
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: IUUGUEGEZAKKDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple ethynyl groups attached to a benzonitrile core, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function. Additionally, the nitrile group can form hydrogen bonds with amino acid residues, influencing enzyme activity and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(3-Ethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzaldehyde

Uniqueness

2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific substitution pattern and the presence of multiple ethynyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

823227-61-8

Molekularformel

C24H15N

Molekulargewicht

317.4 g/mol

IUPAC-Name

2-[2-[2-[2-(3-methylphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H15N/c1-19-7-6-8-20(17-19)13-14-21-9-2-3-10-22(21)15-16-23-11-4-5-12-24(23)18-25/h2-12,17H,1H3

InChI-Schlüssel

IUUGUEGEZAKKDN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.